molecular formula C8H10N2O2 B8636858 5,5-Dimethyl-3-(2-propynyl)hydantoin

5,5-Dimethyl-3-(2-propynyl)hydantoin

Cat. No. B8636858
M. Wt: 166.18 g/mol
InChI Key: NAZCJEJXDLROHF-UHFFFAOYSA-N
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Patent
US05346913

Procedure details

To a stirred solution of 5,5-dimethylhydantoin (10 g, 78 mmole) in methyl ethyl ketone (500 mL) at room temperature was added potassium carbonate (13 g, 94.1 mmole), followed by propargyl bromide (14 g, 80% in toluene, 94.1 mmole). The reaction mixture was then refluxed for 2.5 hr. The mixture was cooled to room temperature and the solid was filtered by suction filtration. The filtrate was concentrated on a rotary evaporator to give 12.5 g (96%) of 3-(2-propynyl)-5,5-dimethylhydantoin as a yellow solid, mp=156°-160° C. An NMR spectrum showed the desired product with a purity about 95%. This intermediate was subjected to the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[NH:6][C:5](=[O:7])[NH:4][C:3]1=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:16](Br)[C:17]#[CH:18]>C(C(C)=O)C>[CH2:18]([N:4]1[C:3](=[O:8])[C:2]([CH3:9])([CH3:1])[NH:6][C:5]1=[O:7])[C:17]#[CH:16] |f:1.2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1(C(NC(N1)=O)=O)C
Name
Quantity
13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
C(C#C)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then refluxed for 2.5 hr
Duration
2.5 h
FILTRATION
Type
FILTRATION
Details
the solid was filtered by suction filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
C(C#C)N1C(NC(C1=O)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.5 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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